molecular formula C9H23NO7P2 B1593148 Ibandronic Acid-d3 CAS No. 1130899-41-0

Ibandronic Acid-d3

Cat. No. B1593148
M. Wt: 322.25 g/mol
InChI Key: MPBVHIBUJCELCL-BMSJAHLVSA-N
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Description

Ibandronic Acid-d3 is a stable isotope labelled form of Ibandronic Acid . It is a highly potent nitrogen-containing bisphosphonate used for the treatment of osteoporosis . It is also used in pharmaceutical analytical testing .


Synthesis Analysis

Ibandronic Acid-d3 can be synthesized by reacting ibandronic acid with sodium hydroxide, which affords the corresponding monosodium salt . This salt is isolated as a 2-propanol hemisolvate and hemihydrated adduct .


Molecular Structure Analysis

The molecular formula of Ibandronic Acid-d3 is C9H20D3NO7P2 . The molecular weight is 322.25 . The structure of Ibandronic Acid-d3 includes a hydroxy group attached to a phosphono-propyl group, and a pentyl group attached to a trideuteriomethyl group .


Chemical Reactions Analysis

Ibandronic Acid-d3, being a bisphosphonate, has high affinity for bone. When osteoclasts bind to bone, they form podosomes, ring structures of F-actin . Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption .


Physical And Chemical Properties Analysis

Ibandronic Acid-d3 is a white solid . It is slightly soluble in aqueous base, methanol, and water . It has a melting point of over 208°C . It is stored at a temperature of -20°C .

Scientific Research Applications

Ibandronic Acid in Metastatic Breast Cancer

Ibandronic acid is recognized for its efficacy against bone events and metastatic bone pain in breast cancer patients with bone metastases. A study demonstrated the long-term safety of intravenous ibandronic acid over a period of 4 years, highlighting its renal safety profile comparable to that of a placebo. Notably, ibandronic acid treatment led to fewer treatment-related adverse events during the extension phase of the study compared to the initial phase, indicating its tolerability for long-term use (Pecherstorfer et al., 2006).

Bone Density and Remodeling

Ibandronic acid has been assessed for its effects on bone turnover markers and bone mineral density (BMD) in patients with postmenopausal osteoporosis. The studies found that ibandronic acid does not cause significant changes in OPG and RANKL protein serum levels during treatment. It is suggested that OPG plays a role in suppressing osteoclast activity during ibandronate treatment, indicating its potential in bone density management (Stuss et al., 2016).

Effects on Secondary Osteoporosis and Arthritis

Research has investigated the effects of ibandronate on secondary osteoporosis and arthritis, especially in cases with adjuvant-induced arthritis in rats. Findings suggest that ibandronate, along with eldecalcitol, an active vitamin D3 analogue, can increase BMD and improve several microstructural parameters of the distal femur. However, the study also noted that ibandronate did not inhibit arthritis and joint destruction, signaling the need for more targeted treatments for these specific conditions (Ono et al., 2019).

Hepatic Osteodystrophy and Bisphosphonate Supplementation

A study on the impact of bisphosphonates on bone mineral density in patients with liver cirrhosis revealed that ibandronic acid is a safe drug that showed significant improvement in BMD in patients with liver disease and osteoporosis. This indicates the potential application of ibandronic acid in managing bone-related complications associated with liver conditions (Bansal et al., 2016).

Safety And Hazards

Ibandronic Acid-d3 may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of Ibandronic Acid-d3 .

Future Directions

Ibandronic Acid-d3, being a bisphosphonate, is used in the prevention and treatment of osteoporosis and metastasis-associated skeletal fractures in people with cancer . It may also be used to treat hypercalcemia (elevated blood calcium levels) . Future research may focus on improving the safety profile and exploring new therapeutic applications .

properties

IUPAC Name

[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBVHIBUJCELCL-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCCC)CCC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649399
Record name {1-Hydroxy-3-[(~2~H_3_)methyl(pentyl)amino]propane-1,1-diyl}bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ibandronic Acid-d3

CAS RN

1130899-41-0
Record name {1-Hydroxy-3-[(~2~H_3_)methyl(pentyl)amino]propane-1,1-diyl}bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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